Bis(2-pyrimidyl) disulfide

Vue d'ensemble

Description

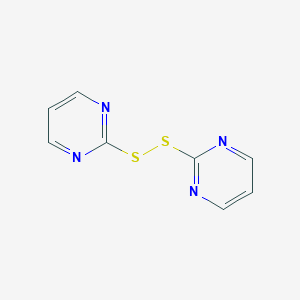

Bis(2-pyrimidyl) disulfide is an organic compound with the molecular formula C₈H₆N₄S₂ It is characterized by the presence of two pyrimidyl groups connected by a disulfide bond

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bis(2-pyrimidyl) disulfide can be synthesized through the oxidative coupling of 2-pyrimidine thiol. One efficient method involves the use of moist sodium periodate as the oxidizing agent. The reaction proceeds under solid-state conditions at room temperature, yielding high amounts of this compound in a short time .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the solid-state oxidative coupling method mentioned above is scalable and can be adapted for larger-scale production.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form disulfide S-oxides and disulfide S-dioxides.

Reduction: The disulfide bond can be reduced back to the corresponding thiols.

Substitution: The compound can participate in substitution reactions, particularly involving the pyrimidyl groups.

Common Reagents and Conditions:

Oxidation: Sodium periodate is commonly used for the oxidative coupling of thiols to form disulfides.

Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine can be used to cleave the disulfide bond.

Major Products Formed:

Oxidation: Disulfide S-oxides and disulfide S-dioxides.

Reduction: 2-pyrimidine thiol.

Applications De Recherche Scientifique

Chemistry

- Reagent in Organic Synthesis : PymS serves as a reagent in various organic synthesis reactions. It is utilized as a building block for constructing more complex molecules due to its ability to participate in oxidation, reduction, and substitution reactions .

- Electrochemical Applications : The compound has been identified as a promising cathode material for rechargeable lithium batteries. Its unique properties allow it to facilitate fast electron transfer processes, significantly enhancing battery performance .

Biology

- DNA-Cleaving Properties : Research indicates that bis(2-pyrimidyl) disulfide exhibits potential biological activities, including the ability to cleave DNA. This property positions it as a candidate for further studies in genetic engineering and molecular biology .

- Metal Ion Interaction : The compound's interactions with metal ions are being explored for applications in biochemistry and environmental science, particularly in the context of metal ion sensing and removal .

Medicine

- Drug Delivery Systems : Ongoing research is investigating the use of PymS in drug delivery systems. Its ability to form stable complexes with various therapeutic agents may enhance their bioavailability and efficacy .

- Therapeutic Applications : The compound's reactivity and biological interactions make it a subject of interest for developing new therapeutic agents, particularly in cancer treatment where targeted delivery is crucial .

Industry

- Battery Technology : As mentioned earlier, this compound is being developed as a high-rate cathode material for lithium batteries. Recent studies have shown that it can sustain over 2000 cycles at high discharge rates (5 C), indicating its potential for use in electric vehicles and energy storage systems .

Case Study 1: Lithium Battery Performance

A study published in August 2023 demonstrated that soluble this compound could serve as an effective cathode material for lithium batteries, showcasing its capability to maintain high capacity and long cycle life under operational conditions . The research highlighted the compound's ability to lower the energy barrier for electron transfer, contributing to improved battery efficiency.

Research exploring the DNA-cleaving properties of this compound revealed its potential utility in molecular biology applications. The compound was shown to interact with DNA strands effectively, suggesting possible roles in gene editing technologies .

Mécanisme D'action

The mechanism of action of bis(2-pyrimidyl) disulfide involves the cleavage and formation of the disulfide bond. In biological systems, this interconversion plays a vital role in redox reactions and cellular signaling. In the context of lithium batteries, the superdelocalization of the pyrimidyl groups reduces the dissociation energy of the disulfide bond, facilitating efficient electron transfer and enhancing battery performance .

Comparaison Avec Des Composés Similaires

- Bis(2-pyridyl) disulfide

- Bis(2-thiazolyl) disulfide

- Bis(2-benzothiazolyl) disulfide

Comparison: Bis(2-pyrimidyl) disulfide is unique due to the presence of pyrimidyl groups, which provide distinct electronic properties compared to other disulfides. The superdelocalization of electrons in the pyrimidyl rings enhances its reactivity and stability, making it particularly suitable for applications in high-rate lithium batteries .

Activité Biologique

Bis(2-pyrimidyl) disulfide (PymS) is an organosulfur compound that has garnered attention for its diverse biological activities and applications in various fields, particularly in medicinal chemistry and electrochemistry. This article explores the compound's biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its two pyrimidine rings linked by a disulfide bond. The molecular formula is CHNS, and it exists in a dihydrate form as CHNS·2HO, which has been studied using X-ray crystallography to understand its structural properties better .

The primary mechanism of action for this compound involves its interaction with thiol-containing biomolecules. The compound can undergo thiol-disulfide exchange reactions, which are crucial in biological systems for maintaining redox balance and protein structure. The pyrimidine moiety enhances the electron delocalization, which lowers the energy barrier for the cleavage of the S-S bond, facilitating its reactivity in biological contexts .

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly relevant in preventing cellular damage associated with various diseases, including cancer .

2. Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against several pathogens. Its mechanism involves the modification of thiol-containing proteins in bacteria, leading to reduced glutathione levels and subsequent microbial inhibition. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .

3. DNA-Cleaving Activity

The compound has been investigated for its DNA-cleaving properties, making it a candidate for potential therapeutic applications in gene therapy and cancer treatment. Its ability to interact with DNA suggests a mechanism that could lead to strand breaks under specific conditions .

1. Drug Delivery Systems

Research is ongoing to explore this compound's role as a drug delivery agent. Its unique chemical properties allow it to form stable complexes with various drugs, enhancing their solubility and bioavailability .

2. Electrochemical Applications

In addition to its biological significance, this compound is being studied as a high-rate cathode material for rechargeable lithium batteries. Its favorable electrochemical properties stem from the superdelocalization effect of the pyrimidine groups, which enhances charge transfer processes .

Case Studies

Recent studies have highlighted the compound's potential in various applications:

- Study on Lithium Batteries : A study published in 2023 revealed that soluble this compound can function as a high-rate cathode material, demonstrating over 2000 cycles at high current rates (5 C). This performance is attributed to the decreased dissociation energy of the S-S bond due to electron localization on the pyrimidyl group .

- Antimicrobial Efficacy : Another study focused on the antimicrobial activity of this compound against MRSA, showing significant inhibition at low concentrations (MIC values around 16 μg/mL). This indicates its potential as an alternative treatment option for resistant bacterial infections .

Propriétés

IUPAC Name |

2-(pyrimidin-2-yldisulfanyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4S2/c1-3-9-7(10-4-1)13-14-8-11-5-2-6-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJINHMVNIBCANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SSC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295993 | |

| Record name | Bis(2-pyrimidyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15718-46-4 | |

| Record name | Bis(2-pyrimidyl) disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-pyrimidyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.